(4-methyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone
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Overview
Description
4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a phenyl group and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline with 4-methyl-1H-pyrazole-1-carboxylic acid under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Medicine
In the medical field, 4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.
Mechanism of Action
The mechanism by which 4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-methyl-1H-pyrazole-1-carbonyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-methyl-1H-pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate
Uniqueness
Compared to similar compounds, 4-(4-METHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE stands out due to its quinoline core, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-methylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C20H15N3O/c1-14-12-21-23(13-14)20(24)17-11-19(15-7-3-2-4-8-15)22-18-10-6-5-9-16(17)18/h2-13H,1H3 |
InChI Key |
AOJWYLUMAXGQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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